molecular formula C11H16N6 B1493017 7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098140-20-4

7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1493017
CAS No.: 2098140-20-4
M. Wt: 232.29 g/mol
InChI Key: XGSCGIRXFPJXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole” is a pyrazole derivative . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . These compounds have diverse and valuable synthetical, biological, and photophysical properties .


Synthesis Analysis

Pyrazole derivatives are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, they react with potassium borohydride to form a class of ligands known as scorpionates . They also undergo reactions with dialkyl azodicarboxylates to form functionalized pyrazoles .

Safety and Hazards

Pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Properties

IUPAC Name

7-(azidomethyl)-6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-8(2)7-16-4-5-17-11(16)10(6-13-15-12)9(3)14-17/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSCGIRXFPJXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CN=[N+]=[N-])CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
Reactant of Route 3
7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
Reactant of Route 4
7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
Reactant of Route 6
7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.